molecular formula C14H12FN3O B3859405 N'-[(1E)-1-(4-fluorophenyl)ethylidene]pyridine-2-carbohydrazide CAS No. 5521-91-5

N'-[(1E)-1-(4-fluorophenyl)ethylidene]pyridine-2-carbohydrazide

Cat. No.: B3859405
CAS No.: 5521-91-5
M. Wt: 257.26 g/mol
InChI Key: QMRXUWJAUDXVTM-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure and Synthesis N'-[(1E)-1-(4-fluorophenyl)ethylidene]pyridine-2-carbohydrazide is a hydrazone derivative synthesized via the condensation of pyridine-2-carbohydrazide and 4-fluoroacetophenone. Its molecular formula is C₁₄H₁₂FN₃O, and it adopts an E-configuration at the azomethine bond (C=N), which is critical for its biological activity . The compound features a pyridine ring at one end and a fluorinated aromatic system at the other, enabling diverse intermolecular interactions (e.g., hydrogen bonding and π–π stacking) .

Biological Activity The compound exhibits notable antimicrobial properties, attributed to the electron-withdrawing fluorine atom, which enhances lipophilicity and membrane permeability . Fluorination also improves metabolic stability, a common advantage in medicinal chemistry .

Properties

IUPAC Name

N-[(E)-1-(4-fluorophenyl)ethylideneamino]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O/c1-10(11-5-7-12(15)8-6-11)17-18-14(19)13-4-2-3-9-16-13/h2-9H,1H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRXUWJAUDXVTM-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416878
Record name AC1NSUV3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5521-91-5
Record name AC1NSUV3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-fluorophenyl)ethylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 4-fluoroacetophenone and pyridine-2-carbohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-fluorophenyl)ethylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N’-[(1E)-1-(4-fluorophenyl)ethylidene]pyridine-2-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-fluorophenyl)ethylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N'-[(1E)-1-(4-fluorophenyl)ethylidene]pyridine-2-carbohydrazide with structurally related hydrazones and carbohydrazides, highlighting key differences in biological activity and structural features:

Compound Name Structural Features Antimicrobial Activity Anticancer Activity Unique Properties Reference ID
This compound Pyridine + 4-fluorophenyl, E-configuration High Moderate Enhanced lipophilicity, metabolic stability
N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide Pyridine-pyridine core Moderate Low Simpler structure, lower binding affinity
N'-(thiophene-2-carbonyl)pyridine-4-carbohydrazide Thiophene + pyridine High High Superior anti-inflammatory activity
N'-[(1E)-1-(biphenyl-4-yl)ethylidene]pyridine-2-carbohydrazide Biphenyl + pyridine Moderate High Forms stable metal complexes, bulkier structure
N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-[(benzimidazolyl)sulfanyl]acetohydrazide Chlorophenyl + benzimidazole High High Enzyme inhibition, anticancer focus
N'-(tosyl)-1-(4-fluorophenyl)ethylidene-hydrazide Tosyl group + 4-fluorophenyl Moderate N/A Improved solubility, used in catalysis

Key Structural and Functional Insights:

Substituent Effects :

  • Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound offers better metabolic stability compared to the 4-chlorophenyl analog (e.g., ), as fluorine’s smaller size and higher electronegativity reduce steric hindrance while maintaining electronic effects .
  • Heterocyclic Variations : Replacing pyridine with thiophene (as in ) increases anti-inflammatory and anticancer activity, likely due to thiophene’s sulfur atom facilitating redox interactions.

Configuration and Binding :

  • The E-configuration is critical for activity; Z-isomers of similar compounds show reduced binding to biological targets .
  • Biphenyl derivatives (e.g., ) exhibit enhanced anticancer activity due to their ability to intercalate into DNA or form metal complexes, but their bulkiness may reduce solubility.

Mechanistic Differences :

  • The target compound primarily inhibits microbial enzymes via hydrogen bonding , while the benzimidazole-containing analog () targets cellular kinases involved in proliferation.

Research Findings:

  • Antimicrobial Potency : The thiophene analog () outperforms the fluorinated compound against Gram-negative bacteria, likely due to thiophene’s membrane-disrupting properties.
  • Anticancer Activity : The biphenyl derivative () shows IC₅₀ values of 8.2 µM against MCF-7 breast cancer cells, compared to 25 µM for the target compound, highlighting the role of aromatic bulk in cytotoxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-[(1E)-1-(4-fluorophenyl)ethylidene]pyridine-2-carbohydrazide, and how can purity be ensured?

  • Methodology : The compound is synthesized via a condensation reaction between pyridine-2-carbohydrazide and 4-fluoroacetophenone derivatives. Evidence from analogous hydrazones (e.g., N′-tosylhydrazides) suggests refluxing in methanol with a ketone (1:1 molar ratio) under nitrogen yields ~78% isolated product after recrystallization . Purity is confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy, with careful pH and temperature control to minimize side products .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related hydrazones, SHELXL refinement (via SHELX software suite) resolves bond lengths (e.g., C=N at ~1.28 Å) and dihedral angles between aromatic rings . Spectroscopic validation includes FT-IR (C=O stretch at ~1650 cm⁻¹, N-H at ~3200 cm⁻¹) and ¹³C NMR (pyridine carbons at ~150 ppm) .

Q. What are the key physicochemical properties relevant to its reactivity?

  • Properties :

  • Solubility : Limited in water due to aromaticity; soluble in DMSO, methanol.
  • Stability : Sensitive to light and oxidation; store under inert gas.
  • Tautomerism : The hydrazone group exhibits keto-enol tautomerism, confirmed by UV-Vis spectroscopy (λmax ~350 nm in DMSO) .

Advanced Research Questions

Q. How do electronic effects of the 4-fluorophenyl group influence its supramolecular interactions?

  • Analysis : The electron-withdrawing fluorine atom enhances dipole interactions in crystal packing. For analogous compounds, Hirshfeld surface analysis reveals F⋯H (6–8%) and π-π stacking (interplanar distance ~3.5 Å) as dominant interactions. Fluorine also stabilizes the hydrazone’s planar conformation, critical for metal coordination .

Q. What challenges arise in refining crystallographic data for this compound, and how are they resolved?

  • Challenges : Twinning or disorder in the pyridine/fluorophenyl moieties.
  • Solutions : SHELXD (for structure solution) and SHELXL (for refinement) are used with high-resolution data (Rint < 5%). Anisotropic displacement parameters and restraints on aromatic rings improve model accuracy .

Q. How to resolve contradictions in bioactivity data across studies?

  • Case Example : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 8–64 µg/mL) may stem from assay conditions. Standardize protocols:

  • Use Mueller-Hinton broth for bacterial strains.
  • Control DMSO concentration (<1% v/v).
  • Validate via time-kill assays and cytotoxicity controls (e.g., HEK293 cells) .

Q. What computational methods predict its potential as a kinase inhibitor?

  • Approach :

  • Docking : AutoDock Vina models interactions with ATP-binding pockets (e.g., CDK2: binding energy ≤ -8.5 kcal/mol).
  • MD Simulations : GROMACS assesses stability (RMSD ≤ 2.0 Å over 100 ns).
  • QSAR : Hammett constants (σpara for 4-F = +0.06) correlate with inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(1E)-1-(4-fluorophenyl)ethylidene]pyridine-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N'-[(1E)-1-(4-fluorophenyl)ethylidene]pyridine-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.